Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C11H12F3NO3S and a molecular weight of 295.28 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the morpholino and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various scientific research applications.
Preparation Methods
The synthesis of Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Morpholino Group Addition: The morpholino group can be added through nucleophilic substitution reactions involving morpholine and appropriate electrophilic intermediates.
Esterification: The final step involves esterification to form the carboxylate ester.
Chemical Reactions Analysis
Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex in Mycobacterium tuberculosis . This inhibition disrupts the electron transport chain, leading to the bacterium’s death.
Comparison with Similar Compounds
Methyl 2-morpholino-5-(trifluoromethyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Properties
Molecular Formula |
C11H12F3NO3S |
---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-(trifluoromethyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H12F3NO3S/c1-17-10(16)7-6-8(11(12,13)14)19-9(7)15-2-4-18-5-3-15/h6H,2-5H2,1H3 |
InChI Key |
FNYSKORSDFZQML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C(F)(F)F)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.